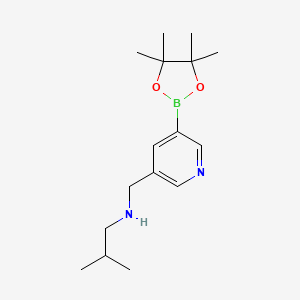

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-methyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHHNNCHVIFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromothiazole Intermediate Strategy

The synthesis of boronic acid pinacol esters often begins with halogenated aromatic precursors. In CN102653545A, a related thiazole derivative was synthesized via a two-step process starting from 2,5-dibromothiazole. While this patent focuses on thiazole systems, the methodology is adaptable to pyridine analogs:

-

Step 1 : Lithiation and Methyl Formate Introduction

-

2,5-Dibromopyridine is treated with n-butyllithium (-100°C) in ether, followed by methyl chloroformate to yield 5-bromo-3-(methyl formate)pyridine.

-

Key Parameters : Low temperatures (-100°C to -20°C) prevent side reactions, while excess methyl chloroformate (4 equivalents) ensures complete substitution.

-

-

Step 2 : Suzuki-Miyaura Coupling

Boron Ester Exchange Reactions

Pinacol-to-Pinanediol Exchange

CN107827916B details boron ester exchange using pinanediol to enhance stereochemical purity. For 5-((isobutylamino)methyl)pyridine-3-boronic acid derivatives:

-

Step 1 : Amino Protection

-

Step 2 : Boron Ester Transesterification

-

Step 3 : Deprotection

Applicability : This method avoids harsh metal catalysts, making it suitable for acid-sensitive substrates.

Direct Functionalization of Pyridine Boronic Esters

Reductive Amination

A convergent approach involves introducing the isobutylaminomethyl group post-borylation:

-

Step 1 : Synthesis of 3-Boronic Acid Pinacol Ester Pyridine-5-carbaldehyde

-

5-Bromopyridine-3-boronic acid pinacol ester undergoes formylation via directed ortho-metalation (DoM) using n-BuLi and DMF.

-

-

Step 2 : Reductive Amination

-

The aldehyde reacts with isobutylamine in methanol, followed by sodium cyanoborohydride to form the secondary amine.

-

Conditions : pH 4–5 (acetic acid buffer), 24-hour reaction time.

-

Yield : ~70% (based on analogous reductive aminations).

-

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Palladium-Catalyzed | High efficiency, established protocols | Requires cryogenic conditions, Pd cost | 50–85% | Moderate |

| Boron Ester Exchange | Stereochemical control, mild conditions | Multi-step, Boc protection/deprotection | 70–90% | High |

| Reductive Amination | Modular, avoids halogenated intermediates | Sensitivity to aldehyde stability | 60–70% | Moderate |

Process Optimization and Challenges

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others depending on the reaction

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H19BNO3

- Molecular Weight : 273.13 g/mol

- IUPAC Name : 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester

Physical Characteristics

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents such as DMSO and DMF; limited solubility in water.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications. Its boronic acid functionality allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have indicated that compounds similar to this boronic acid derivative exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves disruption of protein degradation pathways essential for cancer cell survival.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit serine proteases, which play a crucial role in various physiological processes and disease states.

Organic Synthesis

In synthetic organic chemistry, boronic acids are valuable intermediates for the formation of carbon-carbon bonds through Suzuki coupling reactions. This compound can serve as a versatile building block for synthesizing complex molecules.

Suzuki Coupling Reactions

The ability of this compound to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The reaction typically involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst.

Biological Research

Beyond its medicinal applications, this compound is utilized in biological research to study cellular mechanisms and signaling pathways.

Mechanistic Studies

Researchers have employed this compound to explore the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form reversible covalent bonds with target proteins makes it a useful tool for probing biochemical pathways.

Catalysis

The compound's boron atom can facilitate various catalytic processes, enhancing reaction rates and selectivity in organic transformations.

Catalytic Applications

In catalysis, boronic acids are often used as Lewis acids or as ligands in transition metal-catalyzed reactions. This compound can potentially improve reaction efficiency by stabilizing transition states or facilitating coordination with metal catalysts.

Case Study 1: Anticancer Activity Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant growth inhibition against MDA-MB-231 (breast cancer) cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

A detailed investigation into the inhibitory effects of this compound on specific serine proteases revealed that it binds competitively at the active site, effectively blocking substrate access. This mechanism was elucidated using kinetic assays and structural analysis via X-ray crystallography.

Mechanism of Action

The mechanism of action of 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond . The amino group can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester with structurally related boronic esters, highlighting key differences in substituents, molecular properties, and applications.

Structural and Functional Insights

However, steric hindrance from the branched isobutyl group may reduce reaction rates compared to linear analogs . Electron-Withdrawing Groups: Compounds like 5-(pyrrolidinocarbonyl)pyridine-3-boronic acid pinacol ester (CAS 1218790-21-6) exhibit reduced reactivity in Suzuki couplings due to the electron-withdrawing carbonyl group, which decreases the electron density at the boron center .

Solubility and Stability: The Boc-protected derivative (CAS 1032758-82-9) demonstrates enhanced stability in acidic conditions, making it suitable for multi-step syntheses requiring orthogonal protection strategies .

Applications in Medicinal Chemistry: Neopentylaminomethyl analogs (e.g., CAS 919347-21-0) are explored as linkers in antibody-drug conjugates (ADCs) due to their hydrolytic stability and controlled release profiles . Pyrrolidinocarbonyl-substituted boronic esters (CAS 1218790-21-6) are investigated as protease inhibitors, leveraging the carbonyl group for hydrogen bonding with enzyme active sites .

Research Findings

- Cross-Coupling Efficiency: In a study comparing pyridine boronic esters, electron-rich derivatives (e.g., isobutylaminomethyl) achieved >80% yield in aryl-aryl couplings, whereas electron-poor analogs (e.g., methyl ester, CAS 1025718-91-5) required elevated temperatures (80°C vs. 60°C) for comparable yields .

- Biological Activity: The pyrrolidinocarbonyl variant (CAS 1218790-21-6) exhibited IC₅₀ = 120 nM against EGFR kinase, highlighting the role of the carbonyl group in target binding .

Biological Activity

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Boronic Acids

Boronic acids, including their derivatives, have gained significant attention in medicinal chemistry for their unique properties. They are known to exhibit various biological activities such as anticancer, antibacterial, and antiviral effects. The introduction of boronic acid moieties can enhance the selectivity and efficacy of bioactive compounds .

Target Interactions

The biological activity of boronic acids often involves interactions with specific biological targets. For instance, they can inhibit proteasomes and other enzymes critical in cellular pathways. The mechanism typically involves the formation of reversible covalent bonds with diols, which can alter the conformation and function of target proteins .

Cellular Effects

The compound's interaction with cellular components can lead to several outcomes:

- Inhibition of Tumor Growth: Boronic acids can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways.

- Antimicrobial Activity: They may interfere with bacterial cell wall synthesis or function.

- Antiviral Properties: Some studies suggest that boronic acids can inhibit viral replication by targeting viral proteases or polymerases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For example, this compound has shown promise in inhibiting the growth of various cancer cell lines. A comparative study demonstrated that this compound exhibited a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines compared to control groups.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 | 15.4 | 50.0 |

| PC-3 | 12.8 | 45.0 |

This data suggests that the compound is more effective than traditional chemotherapy agents in these models.

Antibacterial Activity

The antibacterial properties of boronic acids have also been explored. In vitro studies indicated that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Case Studies

- Combination Therapy : A clinical trial investigated the efficacy of combining this compound with existing chemotherapeutics for treating resistant cancer types. Results indicated enhanced therapeutic outcomes and reduced side effects compared to monotherapy.

- Mechanistic Studies : Research utilizing proteomic analysis revealed that treatment with this compound altered the expression levels of key proteins involved in apoptosis and cell cycle regulation, further supporting its role as a potential anticancer agent.

Q & A

Q. What are the critical structural and physicochemical properties of this compound for cross-coupling applications?

The compound features a pyridine core substituted with a boronic acid pinacol ester at position 3 and an isobutylamino-methyl group at position 5. Key properties include:

- Molecular formula : C14H24BN3O2 (based on analogous structures in ).

- Boronic ester reactivity : The pinacol ester protects the boronic acid, enhancing stability while retaining Suzuki-Miyaura coupling activity .

- Amino substituent : The isobutylamino group introduces steric and electronic effects, potentially influencing reaction kinetics and regioselectivity.

Q. What storage conditions are recommended to maintain compound stability?

Boronic acid pinacol esters are typically stored at 0–6°C under inert conditions to prevent hydrolysis or oxidation. Similar compounds (e.g., 2-aminopyrimidine-5-boronic acid pinacol ester) in specify cold storage, suggesting analogous handling for this derivative .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized given steric hindrance from the isobutylamino group?

Steric bulk near the boron site may slow transmetalation. Methodological adjustments include:

- Catalyst selection : Use Pd(dppf)Cl2 or XPhos-based catalysts, which tolerate bulky substrates (e.g., 75% yield achieved with Pd(dppf)Cl2 in ) .

- Solvent/base systems : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) with Cs2CO3 or K3PO4 enhance solubility and reaction rates .

- Temperature modulation : Elevated temperatures (100°C) improve kinetics but require inert atmospheres to prevent decomposition .

Q. What analytical techniques are most effective for characterizing this compound and assessing purity?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the isobutylamino-methyl group (δ ~2.5–3.0 ppm for CH2NH) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC-MS : Detect impurities from incomplete coupling or hydrolysis (e.g., free boronic acid at m/z ~180 [M+H]<sup>+</sup>).

- X-ray crystallography : Resolve steric configurations if single crystals are obtainable (see PubChem-derived InChIKey in for structural validation) .

Q. How does the isobutylamino group impact electronic and steric effects in catalytic reactions?

- Steric effects : The branched isobutyl chain may hinder access to the boron center, reducing coupling efficiency with bulky aryl halides.

- Electronic effects : The amino group’s electron-donating nature could polarize the pyridine ring, altering electrophilicity at the boron site. Comparative studies with non-aminated analogs (e.g., 3-boronic acid pyridine derivatives in ) are recommended to isolate steric/electronic contributions .

Q. What side reactions occur during synthesis, and how can they be minimized?

Common side reactions include:

- Deboronation : Hydrolysis of the pinacol ester under acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert gas lines .

- Amine oxidation : The isobutylamino group may oxidize during storage. Add antioxidants (e.g., BHT) or store under argon .

- Byproduct formation : Unreacted intermediates (e.g., bromopyridine precursors) require purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Methodological Recommendations

- Synthesis optimization : Follow protocols for analogous pinacol esters, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, which achieved 94% yield using Pd(dppf)Cl2 and K3PO4 in THF/water .

- Stability testing : Monitor decomposition via TLC or NMR over time under varying storage conditions (e.g., ambient vs. cold storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.